

Application Notes for DRI-C21045: An In Vivo Efficacy and Pharmacodynamic Assessment

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Compound of Interest

Compound Name: DRI-C21045

Cat. No.: B2543851

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Introduction

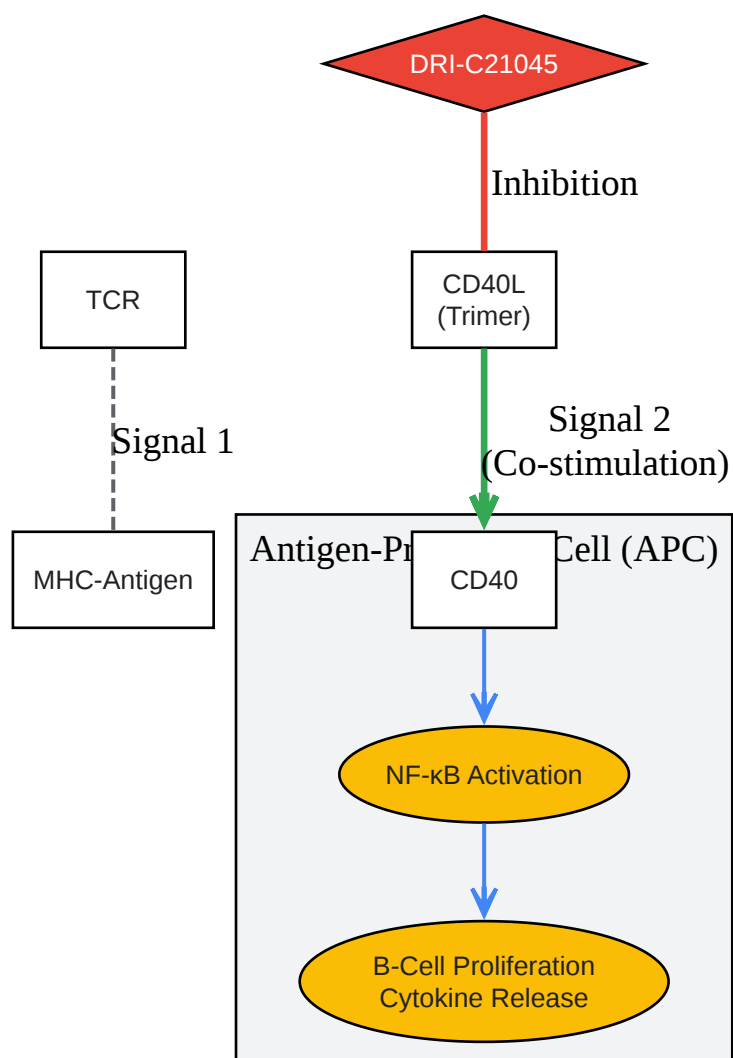
DRI-C21045 is a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) with a reported IC₅₀ of 0.17 μ M.[1][2] This interaction is a critical component of the immune response, and its inhibition has therapeutic potential in immunomodulation, particularly in the context of autoimmune diseases and transplant rejection.[3][4] By binding to CD40L, **DRI-C21045** allosterically disrupts its interaction with the CD40 receptor, thereby preventing downstream signaling events such as NF- κ B activation, B cell proliferation, and inflammatory cytokine production.[1][5] Preclinical studies have demonstrated its efficacy in cellular assays and in a murine allogeneic skin transplant model, where it prolonged graft survival.[3][6][7]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to design and execute in vivo experiments to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of **DRI-C21045** in relevant rodent models.

Mechanism of Action: CD40-CD40L Pathway Inhibition

The CD40L (CD154) protein is primarily expressed on activated T cells, while its receptor, CD40, is found on antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells. The binding of CD40L to CD40 provides a crucial co-stimulatory signal required for T cell

activation and the subsequent amplification of both humoral and cellular immune responses.[5] **DRI-C21045** intervenes by blocking this interaction.



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Caption: Mechanism of Action of **DRI-C21045**.

Data Presentation

Table 1: In Vitro Activity of **DRI-C21045**

Assay Type	Description	IC50 Value	Reference
Binding Inhibition	Cell-free assay measuring inhibition of CD40-CD40L PPI.	0.17 μ M	[1][2]
NF- κ B Activation	Inhibition of CD40L-induced NF- κ B activation in sensor cells.	17.1 μ M	[1][2]
B Cell Proliferation	Inhibition of CD40L-induced primary human B cell proliferation.	4.5 μ M	[1][2][8]

Table 2: Summary of In Vivo Efficacy in Skin Allograft Model

Treatment Group	Dose & Regimen	Mean Graft Survival (Days)	p-value vs. Vehicle
Vehicle Control	20% HP β CD, s.c., daily	9.2 \pm 1.1	-
DRI-C21045	30 mg/kg, s.c., daily	15.5 \pm 2.4	< 0.01
Positive Control (MR-1 Ab)	250 μ g/mouse, i.p., day 0, 2, 4, 6	25.1 \pm 3.8	< 0.001

Data are representative and compiled based on published findings for illustrative purposes.
[3]

Table 3: Pharmacokinetic Parameters of a Related Compound in Rodents

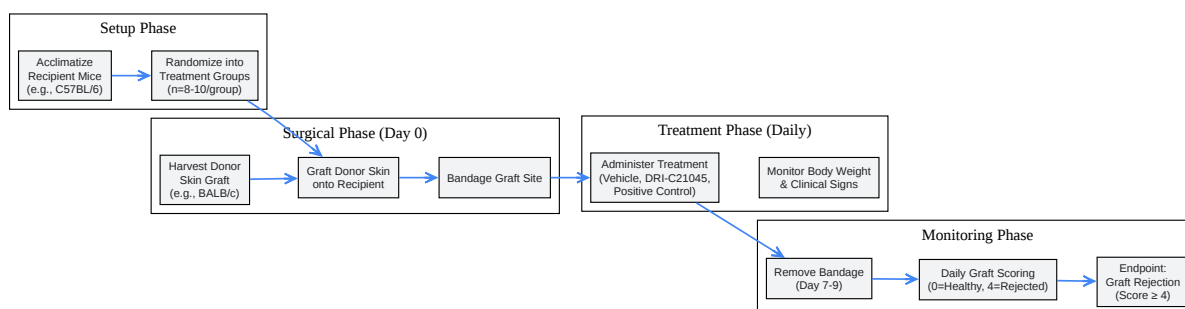
Compound	Dose & Route	T _{1/2} (half-life)	C _{max}	AUC
Ester-containing Analog	N/A	~2 hours	N/A	N/A

Note: The specific PK parameters for DRI-C21045 are not publicly available. A related ester-containing compound showed a short half-life in rodents.[9]

Experimental Protocols

Protocol 1: Murine Allogeneic Skin Transplant Model for Efficacy Testing

This protocol is designed to assess the ability of **DRI-C21045** to prolong the survival of a skin allograft, a stringent test of in vivo immunosuppressive activity.[3][8]



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